N'-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group, a thienyl group, and a pyrazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The presence of the fluorophenyl and thienyl groups enhances its ability to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This makes it particularly effective in forming stable complexes with metal ions and enhances its potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H11FN4OS |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11FN4OS/c16-11-5-3-10(4-6-11)9-17-20-15(21)13-8-12(18-19-13)14-2-1-7-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
SPORZXSTVLUVLL-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.